2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate . Another method includes the use of β-diketones and 2-aminophenols catalyzed by a combination of Brønsted acid and copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium-catalyzed reactions, such as Suzuki coupling, are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H7F2NO4 |
---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-8(12)4-1-2-5-6(3-4)17-9(13-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16) |
InChI Key |
WTQAGMKOCHCKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.